![molecular formula C13H19NO3S B230981 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is a chemical compound used in scientific research. It is also known as MPP and is classified as a sulfonamide. This compound has gained attention due to its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine in lab experiments is its high purity. The synthesis method yields a pure product that can be used in various assays. However, one of the limitations is its low solubility in water. This can make it difficult to use in certain assays that require water as a solvent.
Orientations Futures
There are various future directions for the research on 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of future research.
Méthodes De Synthèse
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base. This reaction yields the desired product in good yields. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in vitro and in vivo. Its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis is also being investigated.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
QNPRMNJMVMLNHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


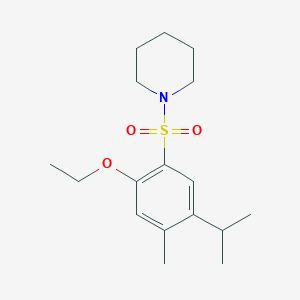
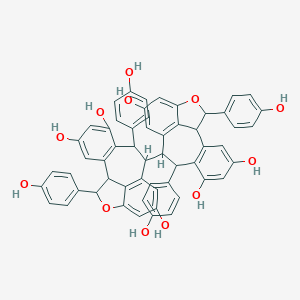
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
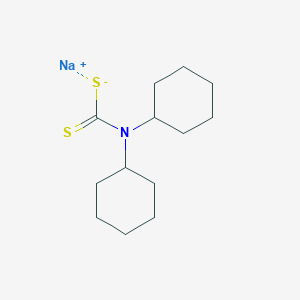
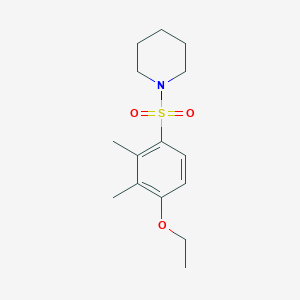
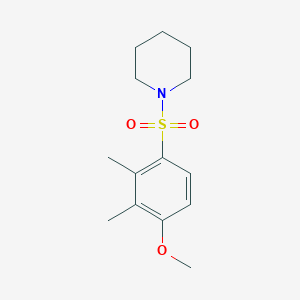

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)




![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)
